molecular formula C14H18N2O2 B1266314 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 5053-14-5

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B1266314
Key on ui cas rn: 5053-14-5
M. Wt: 246.3 g/mol
InChI Key: IUIWIPRVGAAEOH-UHFFFAOYSA-N
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Patent
US04255432

Procedure details

A mixture of 6.2 g 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, 50 ml ethanol and 0.5 g, 10% palladium on carbon is hydrogenated at 60 psi and 50° for 18 hours. After filtration and removal of solvent there is obtained 4.2 g 1-oxa-3,8-diazaspiro[4.5]decan-2-one, mp 158°-161°.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:18][CH2:17][C:11]2([O:15][C:14](=[O:16])[NH:13][CH2:12]2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd].C(O)C>[O:15]1[C:11]2([CH2:10][CH2:9][NH:8][CH2:18][CH2:17]2)[CH2:12][NH:13][C:14]1=[O:16]

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CNC(O2)=O)CC1
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and removal of solvent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1C(NCC12CCNCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 106.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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